N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted methylphenyl group and a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-chlorophenoxyacetic acid.
Formation of Acyl Chloride: 4-chlorophenoxyacetic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 4-bromo-2-methylaniline in the presence of a base such as triethylamine to form the desired acetamide.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different substituents on the aromatic rings.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-bromo-2-methylaniline and 4-chlorophenoxyacetic acid.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-(4-fluorophenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct physicochemical properties and biological activities compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-8-11(16)2-7-14(10)18-15(19)9-20-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFMJXPIJIXDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.